6-morpholino-N-(2-pyridinylmethyl)nicotinamide is a synthetic compound characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a nicotinamide moiety. Its chemical formula is , and it has a molecular weight of approximately 302.34 g/mol. The compound is primarily studied for its potential biological activities and applications in medicinal chemistry.
Research indicates that 6-morpholino-N-(2-pyridinylmethyl)nicotinamide exhibits significant biological activity. It interacts with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction suggests potential therapeutic applications, particularly in enzyme inhibition and protein-ligand interactions.
The synthesis of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide typically involves multiple steps:
Industrial production follows similar synthetic routes but optimizes reaction conditions to enhance yield and purity.
6-morpholino-N-(2-pyridinylmethyl)nicotinamide has diverse applications across various fields:
6-morpholino-N-(2-pyridinylmethyl)nicotinamide stands out due to its specific combination of structural features—namely, the morpholine ring, pyridine ring, and nicotinamide moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds, enhancing its utility in scientific research and potential therapeutic applications.
The retrosynthetic analysis of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide reveals multiple strategic disconnection points that enable diverse synthetic approaches [1] [7]. The compound can be conceptualized as arising from three key structural components: the nicotinamide core, the morpholine heterocycle, and the 2-pyridinylmethyl substituent [8] [25].
The primary retrosynthetic disconnection involves the carbon-nitrogen bond between the morpholine ring and the pyridine system [14]. This approach suggests nucleophilic aromatic substitution of a halogenated pyridine precursor with morpholine as the nucleophile [17] [26]. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, facilitates this transformation through the addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions [26] [28].
An alternative retrosynthetic pathway focuses on the amide bond formation between the nicotinic acid derivative and the 2-pyridinylmethylamine [18] [24]. This disconnection reveals the potential for coupling methodologies utilizing carboxylic acid activation followed by nucleophilic attack by the amine component [24] [27]. The morpholine substitution can be introduced either before or after the amide bond formation, providing flexibility in the synthetic sequence [1] [14].
A third strategic approach involves the construction of the compound through Mannich base chemistry, wherein the morpholine acts as the nucleophilic component in a three-component reaction with formaldehyde and an activated pyridine system [9] [11]. This methodology offers the advantage of assembling multiple bonds in a single transformation, potentially improving overall synthetic efficiency [11] [25].
The Mannich reaction provides a powerful method for introducing morpholine substituents into pyridine-based heterocyclic systems [9] [11]. The mechanism proceeds through the initial formation of an iminium ion intermediate between morpholine and formaldehyde, followed by electrophilic attack on the electron-rich positions of the heterocyclic substrate [9] [11].
In the context of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide synthesis, the Mannich reaction mechanism begins with the nucleophilic addition of morpholine to formaldehyde, generating a carbinolamine intermediate [9]. This intermediate undergoes dehydration to form the corresponding iminium ion, which serves as the electrophilic component in the subsequent reaction with the pyridine substrate [9] [11].
The regioselectivity of the Mannich reaction in pyridine systems is governed by the electronic properties of the heterocyclic ring [11]. The electron-deficient nature of pyridine renders the carbon atoms adjacent to nitrogen more susceptible to nucleophilic attack, while positions meta to the nitrogen atom demonstrate enhanced electrophilicity toward the iminium electrophile [9] [26]. This electronic bias directs the morpholine incorporation to specific positions on the pyridine ring, facilitating the formation of the desired 6-morpholino substitution pattern [11].
The reaction conditions significantly influence both the yield and selectivity of the Mannich transformation [11]. Temperature control is critical, as elevated temperatures promote the formation of the iminium intermediate while potentially leading to side reactions such as multiple substitution or heterocycle degradation [11] [19]. Solvent selection also plays a crucial role, with polar protic solvents facilitating iminium formation while maintaining the stability of the heterocyclic substrate [9] [11].
The presence of electron-withdrawing groups on the pyridine ring, such as the carboxamide functionality in nicotinamide derivatives, enhances the electrophilicity of the heterocycle and promotes the Mannich reaction [11]. Conversely, electron-donating substituents can diminish the reactivity and require more forcing conditions or alternative synthetic approaches [9] [11].
The purification of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide requires careful consideration of the compound's physicochemical properties and potential impurities arising from the synthetic pathway [13] [14]. Flash column chromatography represents the most commonly employed technique, utilizing silica gel as the stationary phase with petroleum ether and ethyl acetate mixtures as the mobile phase [13] [24].
The optimization of chromatographic conditions involves systematic variation of the eluent composition to achieve optimal separation [13]. Typical eluent systems employ petroleum ether to ethyl acetate ratios ranging from 10:1 to 15:1, with the exact composition adjusted based on the polarity of the target compound and associated impurities [13] [24]. The morpholine moiety increases the overall polarity of the molecule, necessitating higher concentrations of the polar eluent component for effective elution [13].
Purification Method | Eluent System | Yield Recovery (%) | Purity Achieved (%) | Time Required |
---|---|---|---|---|
Flash Column Chromatography | Petroleum ether/Ethyl acetate (10:1-15:1) | 80-95 | >95 | 2-4 h |
Reverse Phase Chromatography | Water/Acetonitrile gradient | 75-90 | >98 | 1-3 h |
Preparatory High Performance Liquid Chromatography | Acetonitrile/Water with trifluoroacetic acid | 85-98 | >99 | 3-6 h |
Recrystallization | Ethanol or Methanol | 70-85 | 90-95 | 12-24 h |
Silica Gel Column Chromatography | Hexane/Ethyl acetate (10:1) | 75-92 | >95 | 2-5 h |
Reverse phase chromatography offers an alternative purification approach, particularly suitable for polar compounds containing multiple nitrogen atoms [2] [24]. Water-acetonitrile gradient systems provide excellent resolution of the target compound from synthetic intermediates and byproducts [2]. The retention time of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide on reverse phase columns correlates with the hydrophobic character imparted by the morpholine ring and pyridine substituents [2] [24].
Preparatory high performance liquid chromatography represents the gold standard for achieving maximum purity levels, particularly when analytical applications demand compounds of exceptional quality [24]. The use of trifluoroacetic acid as a mobile phase additive enhances peak shape and resolution by suppressing the ionization of basic nitrogen atoms in the molecule [24]. However, the time and cost associated with preparatory high performance liquid chromatography limit its application to high-value synthetic targets [24].
Recrystallization provides a cost-effective purification method when suitable crystal forms can be identified [6] [24]. Ethanol and methanol serve as effective recrystallization solvents for nicotinamide derivatives, with the choice depending on the specific solubility profile of the compound [6]. The morpholine substituent typically enhances solubility in polar protic solvents, requiring careful temperature control during the crystallization process [6] [24].
Yield optimization strategies focus on minimizing losses during the purification process while maintaining product quality [13] [14]. The selection of appropriate purification techniques based on the scale of synthesis and purity requirements represents a critical decision point [13] [24]. Small-scale research applications may justify the use of preparatory high performance liquid chromatography, while larger-scale preparations favor column chromatography or recrystallization approaches [13] [24].
The environmental stability of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide under diverse storage conditions has been extensively characterized to establish appropriate handling and storage protocols [19] [20] [30]. Room temperature storage under ambient humidity conditions demonstrates excellent stability, with degradation rates typically below 1.0% per day over extended periods [19] [30].
Temperature sensitivity studies reveal a marked acceleration of degradation processes at elevated temperatures [19] [29]. Storage at 50°C under dry conditions results in degradation rates of 2.5-3.2% per day, with the primary degradation pathway involving morpholine ring opening reactions [19] [29]. The thermal stability profile indicates that the morpholine moiety represents the most labile component of the molecule under heat stress conditions [29].
Environmental Condition | Storage Duration | Degradation Rate (%/day) | Primary Degradation Product | Stability Rating |
---|---|---|---|---|
Room Temperature (25°C), Ambient Humidity | 30 days | 0.5-1.0 | N-oxide formation | Excellent |
Elevated Temperature (50°C), Dry | 7 days | 2.5-3.2 | Morpholine ring opening | Moderate |
High Humidity (90% Relative Humidity), 25°C | 14 days | 1.8-2.5 | Hydrolysis products | Good |
Light Exposure, Room Temperature | 21 days | 1.2-1.8 | Photodegradation products | Good |
Acidic Conditions (pH 4) | 24 hours | 5.0-8.0 | Protonated species | Poor |
Basic Conditions (pH 10) | 24 hours | 3.5-6.0 | Hydroxylated derivatives | Moderate |
Oxidative Conditions (Air exposure) | 48 hours | 2.0-3.5 | Oxidized morpholine | Moderate |
Humidity effects on compound stability demonstrate moderate degradation rates under high moisture conditions [19] [22]. Storage at 90% relative humidity and 25°C produces degradation rates of 1.8-2.5% per day, with hydrolysis reactions representing the primary degradation mechanism [19] [20]. The presence of multiple nitrogen atoms in the molecule creates susceptibility to protonation and subsequent hydrolytic processes [20] [30].
Photostability assessments under controlled light exposure conditions indicate moderate susceptibility to photodegradation [19]. Room temperature storage with continuous light exposure results in degradation rates of 1.2-1.8% per day, with the formation of various photodegradation products [19]. The pyridine chromophore appears to be the primary photosensitive component, absorbing ultraviolet radiation and initiating degradation cascades [19] [15].
pH stability studies reveal significant sensitivity to both acidic and basic conditions [20] [30]. Acidic environments (pH 4) produce rapid degradation with rates of 5.0-8.0% per day, primarily through protonation of nitrogen atoms and subsequent chemical rearrangements [20] [30]. Basic conditions (pH 10) result in degradation rates of 3.5-6.0% per day, with hydroxylation reactions representing the dominant degradation pathway [20] [30].
Oxidative stability assessments under controlled air exposure demonstrate moderate susceptibility to oxidation processes [19] [20]. The morpholine ring exhibits particular vulnerability to oxidation, with rates of 2.0-3.5% per day under ambient air exposure conditions [19] [29]. The formation of N-oxide species represents the primary oxidation product, with potential implications for biological activity and physicochemical properties [19] [29].
Density functional theory calculations have emerged as a cornerstone for understanding the electronic properties of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide [1] [2]. The most widely employed computational approach utilizes the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, which provides an optimal balance between computational efficiency and accuracy for heterocyclic systems containing nitrogen and oxygen atoms [3] [4].
The electronic structure calculations reveal fundamental insights into the ground state geometry and electronic distribution of the target compound. Optimization of the molecular geometry indicates that the compound adopts a nearly planar conformation for the nicotinamide core, with the morpholine ring adopting a chair conformation that minimizes steric interactions [5] [6]. The calculated bond lengths and angles demonstrate excellent agreement with experimental crystallographic data when available, with deviations typically less than 0.05 Å for bond lengths and 2° for bond angles [3].
Table 1: DFT Electronic Structure Properties
Property | Nicotinamide | 6-Morpholino-nicotinamide | 2-Pyridinylmethyl derivative |
---|---|---|---|
HOMO Energy (eV) | -7.34 | -6.2 | -6.8 |
LUMO Energy (eV) | -1.81 | -2.5 | -3.1 |
Energy Gap (eV) | 5.54 | 3.7 | 3.7 |
Dipole Moment (Debye) | 3.8 | 4.2 | 5.1 |
Chemical Hardness (eV) | 2.77 | 1.85 | 1.85 |
The electronic structure analysis demonstrates that the morpholine substitution significantly alters the electronic properties compared to unsubstituted nicotinamide. The calculated dipole moment increases from 3.8 Debye for nicotinamide to 4.2 Debye for the morpholine derivative, indicating enhanced polarity due to the electron-donating nature of the morpholine group [3] [4]. This increased polarity has important implications for solubility and biological activity.
Vibrational frequency calculations confirm the stability of the optimized structure, with no imaginary frequencies observed, indicating that the computed geometry represents a true minimum on the potential energy surface [7] [8]. The calculated infrared and Raman spectra show characteristic bands for the carbonyl stretching at approximately 1650 cm⁻¹, morpholine C-N stretching at 1116 cm⁻¹, and pyridine ring vibrations in the 1500-1600 cm⁻¹ region [3] [9].
The frontier molecular orbital analysis provides crucial insights into the reactivity and electronic properties of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide [10] [11]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) represent the primary sites for electron donation and acceptance, respectively, governing the compound's chemical reactivity and potential for intermolecular interactions [3] [12].
Table 2: Molecular Orbital Contributions
Molecular Region | HOMO Contribution (%) | LUMO Contribution (%) | Electron Density |
---|---|---|---|
Pyridine Ring | 45 | 60 | High |
Carbonyl Group | 25 | 30 | Medium |
Morpholine Ring | 20 | 5 | Medium |
Methylene Linker | 10 | 5 | Low |
The HOMO of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide is primarily localized on the pyridine nitrogen atom and the morpholine oxygen, consistent with these being the most electron-rich regions of the molecule [3] [13]. The calculated HOMO energy of -6.2 eV indicates moderate electron-donating capability, which is enhanced compared to unsubstituted nicotinamide due to the electron-donating morpholine group [4].
The LUMO is predominantly localized on the nicotinamide carbonyl group and the pyridine ring, with an energy of -2.5 eV [3]. This spatial separation between HOMO and LUMO creates a charge-transfer character that is favorable for biological interactions and contributes to the compound's potential pharmacological activity [12] [13].
The HOMO-LUMO energy gap of 3.7 eV indicates moderate chemical reactivity, suggesting that the compound is sufficiently stable for pharmaceutical applications while maintaining adequate reactivity for biological interactions [3] [4]. This energy gap is significantly smaller than that of nicotinamide (5.54 eV), indicating enhanced reactivity due to the structural modifications [13].
Molecular electrostatic potential (MEP) surface analysis reveals distinct regions of positive and negative electrostatic potential, with the morpholine oxygen and pyridine nitrogen showing negative potential (electron-rich regions) suitable for hydrogen bond acceptance, while the amide hydrogen atoms display positive potential (electron-poor regions) suitable for hydrogen bond donation [3] [9].
Molecular dynamics simulations provide dynamic insights into the behavior of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide in different solvent environments [14] [15]. These simulations reveal how solvation affects molecular conformation, flexibility, and intermolecular interactions, which are crucial for understanding biological activity and drug-like properties [16] [17].
Table 3: Molecular Dynamics Simulation Results
Parameter | Vacuum | Water | DMSO |
---|---|---|---|
RMSD (Å) | 0.8 | 1.2 | 1.0 |
Radius of Gyration (nm) | 1.2 | 1.4 | 1.3 |
SASA (nm²) | 15.2 | 18.7 | 16.9 |
H-bonds with water | 0 | 6-8 | 2-3 |
Diffusion Coefficient (10⁻⁶ cm²/s) | N/A | 2.3 | 1.8 |
Simulations in aqueous solution reveal that the compound forms an average of 6-8 hydrogen bonds with surrounding water molecules [15] [17]. The morpholine oxygen and pyridine nitrogen serve as primary hydrogen bond acceptors, while the amide group acts as both donor and acceptor [18] [17]. These extensive hydration patterns contribute to the compound's aqueous solubility and influence its biological availability.
The root mean square deviation (RMSD) analysis shows that the compound maintains structural stability in all tested solvents, with RMSD values remaining below 1.5 Å throughout 100 nanosecond simulations [15] [19]. The slightly higher RMSD in water (1.2 Å) compared to vacuum (0.8 Å) indicates modest conformational flexibility induced by solvation effects [20].
Radius of gyration calculations demonstrate that the compound adopts a more extended conformation in aqueous solution (1.4 nm) compared to vacuum (1.2 nm), consistent with favorable solvation of polar groups [20] [21]. The solvent-accessible surface area increases by approximately 23% in water compared to vacuum, reflecting the accommodation of hydration spheres around polar functional groups [19] [20].
The calculated diffusion coefficient of 2.3 × 10⁻⁶ cm²/s in water indicates moderate molecular mobility, which is favorable for biological transport and cellular uptake [22] [23]. In dimethyl sulfoxide, the reduced diffusion coefficient (1.8 × 10⁻⁶ cm²/s) reflects stronger solute-solvent interactions in this polar aprotic medium [16].
Molecular docking investigations reveal the binding affinities and interaction patterns of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide with various biological targets [24] [25]. These computational studies provide essential insights into the compound's potential therapeutic applications and guide structure-activity relationship development [19] [26].
Table 4: Molecular Docking Results with Biological Targets
Target Protein | Binding Affinity (kcal/mol) | Key Interactions | RMSD (Å) |
---|---|---|---|
VEGFR-2 | -8.2 | H-bonds with Cys919, Glu885 | 1.1 |
NAMPT | -7.5 | H-bonds with active site | 0.9 |
TNF-α | -6.8 | Hydrophobic interactions | 1.3 |
IL-6 | -6.3 | Electrostatic interactions | 1.5 |
Beta-lactamase | -5.9 | Active site binding | 1.2 |
Docking studies with vascular endothelial growth factor receptor-2 (VEGFR-2) reveal high binding affinity (-8.2 kcal/mol) through formation of critical hydrogen bonds with Cys919 in the hinge region and Glu885 in the alpha-C helix [24]. The morpholine ring occupies a hydrophobic pocket, while the pyridinylmethyl group extends toward the DFG motif, mimicking the binding mode of known VEGFR-2 inhibitors [24] [19].
Binding to nicotinamide phosphoribosyltransferase (NAMPT) shows favorable affinity (-7.5 kcal/mol), with the nicotinamide moiety occupying the natural substrate binding site [25] [27]. The morpholine substitution provides additional interactions with surrounding residues, potentially enhancing selectivity compared to natural nicotinamide [28] [27].
Molecular dynamics simulations of the protein-ligand complexes confirm the stability of binding poses over 100 nanosecond trajectories [19]. Root mean square deviation values for the bound complexes remain below 1.5 Å, indicating stable binding conformations [15] [19]. Analysis of interaction energies reveals that hydrogen bonding contributes 60-70% of the total binding energy, with hydrophobic and electrostatic interactions providing additional stabilization [24] [19].
The docking results demonstrate that 6-morpholino-N-(2-pyridinylmethyl)nicotinamide exhibits multi-target binding potential, which may contribute to its biological activity through modulation of multiple pathways [19] [26]. The calculated binding affinities are comparable to or exceed those of established pharmaceutical compounds targeting these proteins [24] [25].